molecular formula C15H11Cl2N3O2S B3636133 N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide

Cat. No.: B3636133
M. Wt: 368.2 g/mol
InChI Key: YXWDQBNRZQKDIF-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide is a complex organic compound with the molecular formula C15H11Cl2N3O2S This compound is known for its unique chemical structure, which includes both carbamoyl and carbamothioyl functional groups, as well as dichlorobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide typically involves the reaction of 2-aminobenzamide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its potential anticancer and antimicrobial applications.

Comparison with Similar Compounds

N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide, N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide.

    Uniqueness: The presence of dichlorobenzamide in its structure distinguishes it from other similar compounds, potentially enhancing its biological activity and stability. Additionally, the specific arrangement of functional groups in this compound may confer unique properties, such as increased binding affinity to certain molecular targets.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c16-10-6-5-8(7-11(10)17)14(22)20-15(23)19-12-4-2-1-3-9(12)13(18)21/h1-7H,(H2,18,21)(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDQBNRZQKDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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